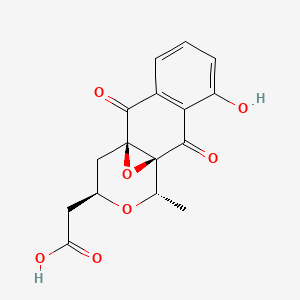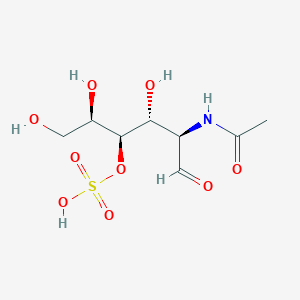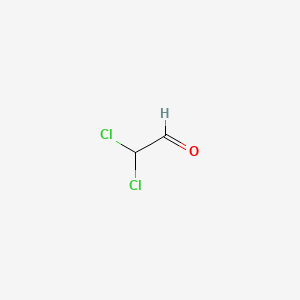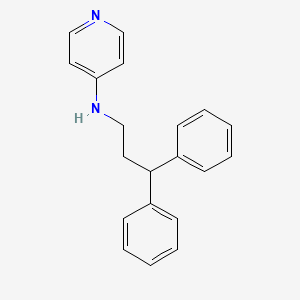
calcium;2-sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Calcium;2-sulfanylacetate can be synthesized through the reaction of sodium chloroacetate with thiourea to form isothiuronium acetate, which is then reacted with calcium hydroxide to produce the final product : [ \text{HN=C(NH2)-S-CH2COOH + Ca(OH)2 → CaSC2H2O2·3H2O + H2NCN} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperatures and pH levels to facilitate the reaction and subsequent crystallization of the compound .
化学反应分析
Types of Reactions: Calcium;2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, breaking disulfide bonds in proteins.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Alkaline conditions are often used to facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: Various substituted thioglycolates depending on the nucleophile used.
科学研究应用
Chemistry: Calcium;2-sulfanylacetate is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, it is used to study the reduction of disulfide bonds in proteins and enzymes. This property is particularly useful in the analysis of protein structure and function .
Industry: The primary industrial application of this compound is in the formulation of depilatory creams and hair removal products. It is also used in the textile industry for wool processing .
作用机制
Calcium;2-sulfanylacetate exerts its effects by breaking the disulfide bonds in keratin, the protein that makes up hair. This process weakens the hair structure, making it easier to remove. The compound targets the sulfur atoms in the disulfide bonds, reducing them to free thiols and thereby disrupting the protein’s structural integrity .
相似化合物的比较
- Sodium thioglycolate
- Ammonium thioglycolate
- Potassium thioglycolate
Comparison: Calcium;2-sulfanylacetate is unique in its use of calcium as the cation, which can influence its solubility and reactivity compared to other thioglycolates. For instance, sodium thioglycolate is more soluble in water, while this compound has a more controlled release of thioglycolic acid, making it suitable for specific applications like depilatory creams .
属性
CAS 编号 |
814-71-1 |
|---|---|
分子式 |
C2H4CaO2S |
分子量 |
132.20 g/mol |
IUPAC 名称 |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |
InChI 键 |
DOWVFKZNSMMYBE-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
规范 SMILES |
C(C(=O)O)S.[Ca] |
颜色/形态 |
White, crystalline powde |
Key on ui other cas no. |
814-71-1 |
Pictograms |
Irritant |
相关CAS编号 |
29820-13-1 |
保质期 |
STABLE /TRIHYDRATE/ |
同义词 |
2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
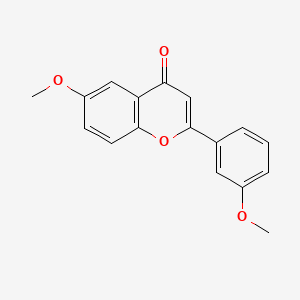
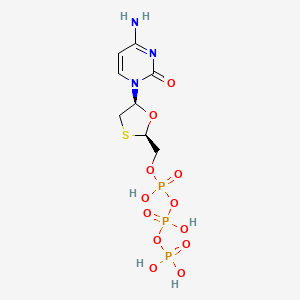
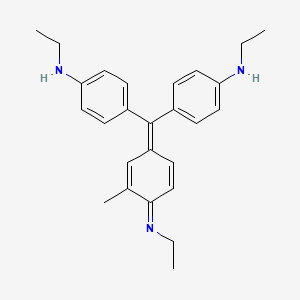

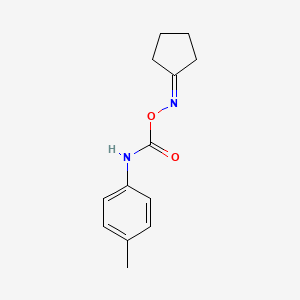

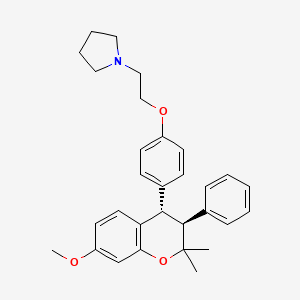
![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)
